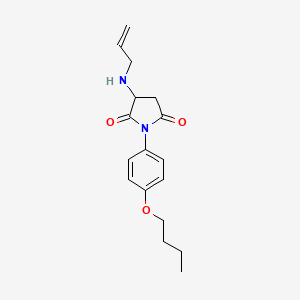![molecular formula C16H28N2O4S2 B10898280 N~1~-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide](/img/structure/B10898280.png)
N~1~-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide is a complex organic compound characterized by its unique sulfonamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzyl Intermediate: This involves the reaction of a benzyl halide with an isobutylsulfonamide under basic conditions to form the benzyl intermediate.
Sulfonamide Formation: The benzyl intermediate is then reacted with a sulfonyl chloride in the presence of a base to form the final sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N~1~-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its sulfonamide group, which is known for its antibacterial properties.
Biology: The compound can be used as a probe to study enzyme interactions and protein binding.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N1-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
N-(4-{[(Isobutylsulfonyl)amino]methyl}phenyl)-2-methylpropanesulfonamide: A structurally similar compound with slight variations in the substituents.
Uniqueness
N~1~-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H28N2O4S2 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
2-methyl-N-[[4-[(2-methylpropylsulfonylamino)methyl]phenyl]methyl]propane-1-sulfonamide |
InChI |
InChI=1S/C16H28N2O4S2/c1-13(2)11-23(19,20)17-9-15-5-7-16(8-6-15)10-18-24(21,22)12-14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3 |
Clave InChI |
MCARKIBHSYICAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CS(=O)(=O)NCC1=CC=C(C=C1)CNS(=O)(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898200.png)
![N-(2,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10898202.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone](/img/structure/B10898204.png)
![4-chloro-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10898205.png)
![5-[(2-bromophenoxy)methyl]-N-(4-iodophenyl)furan-2-carboxamide](/img/structure/B10898207.png)
![3-(ethylsulfanyl)-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10898213.png)
![methyl (2E)-5-methyl-1-oxo-2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10898219.png)



![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10898245.png)
![3,3'-sulfanediylbis{N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide}](/img/structure/B10898265.png)

![3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10898277.png)
